L-homopropargylglycine L-homopropargylglycine
Brand Name: Vulcanchem
CAS No.: 942518-19-6; 98891-36-2
VCID: VC4373869
InChI: InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
SMILES: C#CCCC(C(=O)O)N
Molecular Formula: C6H9NO2
Molecular Weight: 127.143

L-homopropargylglycine

CAS No.: 942518-19-6; 98891-36-2

Cat. No.: VC4373869

Molecular Formula: C6H9NO2

Molecular Weight: 127.143

* For research use only. Not for human or veterinary use.

L-homopropargylglycine - 942518-19-6; 98891-36-2

Specification

CAS No. 942518-19-6; 98891-36-2
Molecular Formula C6H9NO2
Molecular Weight 127.143
IUPAC Name (2S)-2-aminohex-5-ynoic acid
Standard InChI InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
Standard InChI Key SCGJGNWMYSYORS-YFKPBYRVSA-N
SMILES C#CCCC(C(=O)O)N

Introduction

Chemical and Structural Properties of L-Homopropargylglycine

HPG (C₆H₁₀ClNO₂) is a methionine derivative where the sulfur atom is replaced by a propargyl group, introducing a terminal alkyne functionality. This modification preserves its recognition by methionyl-tRNA synthetase (MetRS), allowing incorporation into proteins during translation . The hydrochloride salt form (molecular weight: 163.60 g/mol) exhibits high solubility in water (>50 mg/mL), DMSO, and DMF, making it suitable for cell culture applications . Key physicochemical properties include:

PropertyValueSource
CAS Number (HCl salt)942518-19-6
Purity>95% (HPLC or ¹H NMR)
Storage Conditions-20°C, desiccated
Detection SensitivityLow femtomole (1-D gels/WB)
SolubilityWater, DMSO, DMF

The alkyne group enables selective conjugation via click chemistry, typically using azide-functionalized tags (e.g., biotin, fluorophores) . Unlike azidohomoalanine (AHA), HPG’s smaller steric profile reduces interference with protein folding and enzymatic activity .

Synthetic Methodologies and Scalability

Recent optimizations in HPG synthesis have addressed historical challenges in enantiopurity and scalability. Davis and coworkers developed a route starting from Boc-L-Glu-OtBu, involving Weinreb amide formation, Seyferth-Gilbert homologation, and Fmoc protection . Key advancements include:

Double Boc Protection Strategy

Replacing traditional triethylamine/DMAP conditions with vacuum-assisted Boc protection in acetonitrile increased yields from 22% to 96% on a 24 g scale. This method eliminated residual starting material issues observed in dichloromethane .

Racemization Mitigation

Initial homologation with K₂CO₃ at room temperature caused severe racemization (7% ee). Switching to Cs₂CO₃ at 0°C with staged base addition preserved chirality (98% ee) while maintaining 85% yield (Table 1) .

Table 1: Optimization of Seyferth-Gilbert Homologation Conditions

BaseTemperatureTime (h)Yield (%)ee (%)
K₂CO₃RT16687
Cs₂CO₃0°C78598

Applications in Nascent Protein Labeling

Post-Translational Modification (PTM) Analysis

Enriched HPG-labeled proteins exhibited 40% fewer phosphorylation and ubiquitination sites compared to bulk extracts, suggesting PTMs accumulate over protein lifespan . This has implications for studying protein turnover in stress responses.

Comparative Efficacy: HPG vs. AHA

Table 2: HPG and AHA Performance in Arabidopsis

ParameterHPGAHA
Met Incorporation Rate89%62%
SAM Level Change+5%+300%
Growth Inhibition8%33%
PTM ArtifactsMinimalSignificant

HPG’s superiority stems from its structural similarity to methionine, avoiding the azide group’s electrostatic effects on MetRS binding .

HIV Glycopeptide Vaccine Development

HPG-enabled CuAAC has advanced glycopeptide antigen synthesis for HIV vaccine candidates. Key applications:

  • Site-Specific Glycosylation: HPG’s alkyne allows precise conjugation of oligomannose glycans to gp120 V3 loop peptides .

  • mRNA Display Libraries: Incorporating HPG into in vitro translated libraries facilitates selection of high-affinity glycan-binding peptides .

Protocols for HPG Use

Cell Culture Labeling

  • Concentration: 50–100 µM in methionine-free media .

  • Incubation: 2–4 hr for mammalian cells; 24 hr for Arabidopsis .

  • Click Reaction: 50 µM azide-biotin, 1 mM CuSO₄, 100 µM THPTA, 5 mM sodium ascorbate (1 hr, RT) .

MS-Compatible Detection

Post-click conjugation with cleavable biotin tags enables streptavidin pulldown and on-bead trypsin digestion for LC-MS/MS .

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